Prasterone enanthate

Overview

Description

Prasterone enanthate is an estrogen indicated for hormone replacement therapy in postmenopausal women . It is also known as prasterone heptanoate or dehydroepiandrosterone enanthate .

Molecular Structure Analysis

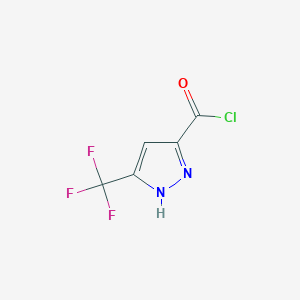

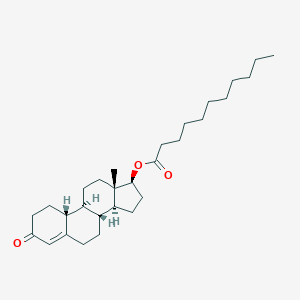

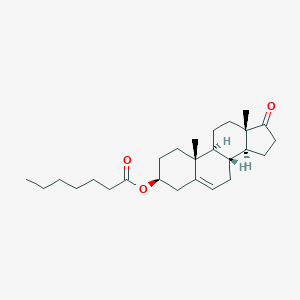

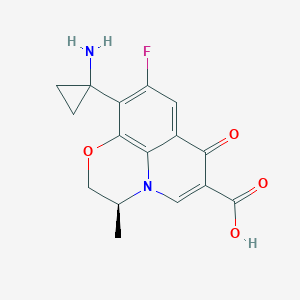

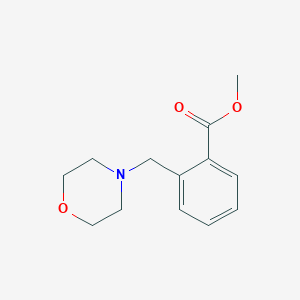

Prasterone enanthate has a molecular formula of C26H40O3 . The molecular weight is 400.6 g/mol . The IUPAC name is [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate .Physical And Chemical Properties Analysis

Prasterone enanthate has a density of 1.1±0.1 g/cm3, a boiling point of 497.9±45.0 °C at 760 mmHg, and a flash point of 211.4±28.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications

Menopausal Hormone Therapy

Prasterone enanthate is used as a component of menopausal hormone therapy to treat menopausal symptoms in women . It is a weak androgen, estrogen, and neurosteroid medication . The medication is given by injection into muscle typically once every 4 weeks .

Sexual Hormone Precursor

Dehydroepiandrosterone (DHEA) and its metabolite, dehydroepiandrosterone sulfate ester (DHEAS), are the most abundant circulating steroid hormones . They can act as androgens, estrogens, and neurosteroids, and perform many roles in the human body . DHEA supplements have gained attention due to being advertised as an antidote to aging in postmenopausal women .

Alleviation of Menopausal Symptoms

Several studies have found that DHEA supplementations can alleviate vasomotor symptoms, preserve the integrity of the immune system, reduce bone loss, and increase muscle mass . Intravaginal DHEA has shown significant beneficial effects in menopausal women with severe vulvovaginal symptoms .

Cardiovascular Disease

Research investigating the physiologic decline in DHEA and aging, as well as changes in cardiovascular diseases, has brought about insight into the possible effects DHEA may have .

Metabolic Effects

DHEA, DHEAS, and androstenedione are precursors for the production of estrogens and androgens . They have been studied for their effects on metabolism .

Longevity Correlation

Interestingly, DHEA concentration correlates with longevity in healthy non-human primates .

Mechanism of Action

Target of Action

DHEA enanthate primarily targets the androgen and estrogen receptors , the respective biological targets of androgens like testosterone and estrogens like estradiol . It also interacts with various cells of the immune system, both innate and adaptive immunity .

Mode of Action

DHEA enanthate is a steroid ester and a long-lasting prodrug of prasterone (dehydroepiandrosterone; DHEA) in the body . It can be converted to testosterone, androstenedione, estradiol, and estrone . DHEA enanthate modulates the development and function of immune response cells . It is also known to trigger nitric oxide synthesis due to enhanced expression and stabilization of endothelial nitric oxide synthase (eNOS) .

Biochemical Pathways

DHEA enanthate affects several biochemical pathways. It is involved in the biosynthesis of DHEA in the brain by a P450c17-dependent mechanism . It also modulates neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .

Pharmacokinetics

DHEA enanthate is administered via intramuscular injection and has a bioavailability of 100% . It has a half-life of 9 days when administered intramuscularly and 44 minutes when administered intravenously . The compound has a duration of action in terms of elevated prasterone levels of about 18 days . It is excreted through urine and feces .

Result of Action

The molecular and cellular effects of DHEA enanthate’s action are diverse. It promotes the activation of regulatory T cells, which suppresses the Th17-type response . While testosterone suppresses the inflammatory response, DHEA promotes it . DHEA enanthate also induces an increase of memory and learning, protection of neurons against excitatory amino acid-induced neurotoxicity, and reduction of risk of age-related neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of DHEA enanthate can be influenced by various environmental factors. For instance, the concentration of DHEA enanthate in the brain is maintained for several weeks after adrenalectomy and gonadectomy , suggesting that its production and accumulation in the brain are independent of adrenal and gonadal sources

Future Directions

properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOUDBWKNPAB-BNCSLUSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946833 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prasterone enanthate | |

CAS RN |

23983-43-9 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone enantate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ENANTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is Dehydroepiandrosterone enanthate in treating menopausal symptoms?

A1: Studies show that Dehydroepiandrosterone enanthate, when combined with estradiol valerate (as in Gynodian-Depot), can be a suitable treatment option for alleviating menopausal symptoms in women. [] This is likely due to the release of estradiol from estradiol valerate and the subsequent effects of both estradiol and DHEA.

Q2: What is the duration of action of Dehydroepiandrosterone enanthate after intramuscular administration?

A2: Research indicates that after an intramuscular injection of Dehydroepiandrosterone enanthate (as part of Gynodian-Depot), the depot effect can last for approximately 18 days. [] This long-lasting effect is attributed to the slow release of the active compound, DHEA, from the enanthate ester.

Q3: What are the metabolic pathways of Dehydroepiandrosterone enanthate?

A3: Dehydroepiandrosterone enanthate is first hydrolyzed into DHEA and enanthic acid. DHEA is further metabolized into various androgens, including androstenedione and testosterone, and estrogens, primarily estrone and estradiol. [, ] The specific metabolic pathways and the extent of conversion can vary based on individual factors.

Q4: What analytical methods are used to quantify Dehydroepiandrosterone enanthate and its metabolites?

A4: Several analytical techniques can be employed to quantify Dehydroepiandrosterone enanthate and its metabolites in biological samples. One method utilizes thin-layer chromatography for analyzing Dehydroepiandrosterone enanthate and estradiol valerate in both pharmaceutical preparations and blood samples. [] Additionally, radioimmunoassays offer a sensitive approach to measure plasma concentrations of DHEA and estradiol following Dehydroepiandrosterone enanthate administration. []

Q5: Can Dehydroepiandrosterone enanthate be used in the treatment of psoriasis?

A5: Several studies have explored the potential therapeutic benefits of Dehydroepiandrosterone enanthate in managing psoriasis. Research suggests that both intramuscular depot applications of 300 mg weekly [] and other treatment regimens using Dehydroepiandrosterone enanthate might have beneficial effects on psoriasis symptoms. [, ]

Q6: What is the structural characterization of Dehydroepiandrosterone enanthate?

A6: Dehydroepiandrosterone enanthate is synthesized by reacting DHEA with heptanoyl chloride. [] This reaction yields the enanthate ester of DHEA. While the provided abstracts lack specific spectroscopic data, structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How does the structure of Dehydroepiandrosterone enanthate relate to its activity?

A7: The esterification of DHEA with heptanoic acid to form Dehydroepiandrosterone enanthate impacts its pharmacokinetic properties. [] Specifically, this modification enhances its lipophilicity, leading to a longer duration of action compared to unmodified DHEA. Understanding the structure-activity relationship is crucial for optimizing DHEA derivatives for desired therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)